Chiral Identity Differentiation: (2R,4R) vs. (2S,4S) Enantiomer as Distinct CAS-Registered Compounds
Methyl 4-[(2R,4R)-4-ethoxy-2-piperidyl]benzoate (CAS: 2891579-89-6) and its (2S,4S) enantiomer (CAS: 1644667-61-7) are registered as separate chemical entities with distinct CAS Registry Numbers, confirming their non-interchangeable identity under regulatory and analytical frameworks . The (2R,4R) configuration imparts specific optical rotation properties that differ from the (2S,4S) enantiomer, enabling chromatographic resolution on chiral stationary phases. Both compounds share identical molecular formula (C15H21NO3) and exact mass (263.15214353 g/mol), yet exhibit opposite stereochemical configurations that yield distinct three-dimensional pharmacophores [1].
| Evidence Dimension | Stereochemical configuration and regulatory identity |
|---|---|
| Target Compound Data | CAS: 2891579-89-6; (2R,4R) absolute configuration; two defined chiral centers at piperidine C2 and C4 positions |
| Comparator Or Baseline | CAS: 1644667-61-7; (2S,4S) absolute configuration; identical molecular formula (C15H21NO3) and exact mass (263.15214353 g/mol) |
| Quantified Difference | Distinct CAS Registry Numbers (2891579-89-6 vs. 1644667-61-7); enantiomeric relationship with opposite optical rotation values |
| Conditions | Chiral HPLC or SFC analysis on polysaccharide-based chiral stationary phases |
Why This Matters
Regulatory agencies and pharmacopeias treat enantiomers as distinct chemical entities, making the correct stereoisomer essential for impurity reference standards, chiral method validation, and structure-activity relationship studies.
- [1] Chem960. Methyl 4-(4-ethoxypiperidin-2-yl)benzoate (CAS: 2891579-89-6) Calculated Properties. Chem960 Compound Database. View Source
